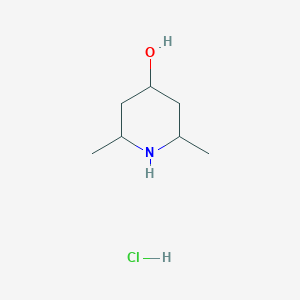

2,6-Dimethyl-4-piperidinol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dimethyl-4-piperidinol hydrochloride is a chemical compound with the molecular formula C7H15NO . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of piperidine derivatives, including 2,6-Dimethyl-4-piperidinol hydrochloride, has been a subject of research. A continuous process was developed for the catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP), both of which are indispensable raw materials of hindered amine light stabilizers .Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-4-piperidinol hydrochloride includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2,6-Dimethyl-4-piperidinol hydrochloride include the hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP). This reaction was carried out using a series of promoter-modified CuCr/Al2O3 catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dimethyl-4-piperidinol hydrochloride include its molecular formula (C7H15NO), and its status as a derivative of piperidine .科学的研究の応用

Role in Drug Designing

Piperidines, including 2,6-Dimethyl-4-piperidinol hydrochloride, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Presence in Alkaloids

Piperidine derivatives are also found in alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities.

Use in Synthesis of Various Piperidine Derivatives

2,6-Dimethyl-4-piperidinol hydrochloride can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological Evaluation of Potential Drugs

This compound is also used in the discovery and biological evaluation of potential drugs containing a piperidine moiety . This involves testing the compound for its potential therapeutic effects.

Use in Multicomponent Reactions

2,6-Dimethyl-4-piperidinol hydrochloride can be used in multicomponent reactions . These are highly efficient reactions where three or more reactants combine to form a product, where basically all or most of the atoms contribute to the newly formed product.

Role in the Synthesis of Hindered Amine Light Stabilizers

A continuous process was developed for catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP), both of which are indispensable raw materials of hindered amine light stabilizers . This process provides a low-cost, reliable, and efficient strategy for the continuous industrial production of TMP .

作用機序

Target of Action

It is known that this compound is a crucial intermediate in the synthesis of hindered amine light stabilizers . Hindered amine light stabilizers are used commonly in plastics, fibers, coatings, and rubbers .

Mode of Action

It is known that this compound is used as a reagent in the continuous process of catalytic hydrogenation of triacetoneamine (taa) to 2,2,6,6-tetramethyl-4-piperidinol (tmp), both of which are indispensable raw materials of hindered amine light stabilizers .

Biochemical Pathways

It is known that this compound is involved in the synthesis of hindered amine light stabilizers .

Result of Action

It is known that this compound is a crucial intermediate in the synthesis of hindered amine light stabilizers .

将来の方向性

The future directions in the research of 2,6-Dimethyl-4-piperidinol hydrochloride could involve the development of more efficient and cost-effective methods for its synthesis. The continuous process developed for its synthesis provides a low-cost, reliable, and efficient strategy for the continuous industrial production of TMP .

特性

IUPAC Name |

2,6-dimethylpiperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-5-3-7(9)4-6(2)8-5;/h5-9H,3-4H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIHNPOPPHLAHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625661 |

Source

|

| Record name | 2,6-Dimethylpiperidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-4-piperidinol hydrochloride | |

CAS RN |

179175-18-9 |

Source

|

| Record name | 2,6-Dimethylpiperidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B180702.png)

![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B180712.png)